Tris(2-methoxyphenyl)phosphine

Catalog No.
S595941
CAS No.
4731-65-1
M.F
C21H21O3P
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-methoxyphenyl)phosphine

CAS Number

4731-65-1

Product Name

Tris(2-methoxyphenyl)phosphine

IUPAC Name

tris(2-methoxyphenyl)phosphane

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3

InChI Key

IIOSDXGZLBPOHD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC

Synonyms

tris(2-methoxyphenyl)phosphine, tris(o-methoxyphenyl)phosphine

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC
  • Lewis basicity

    OTTP acts as a Lewis base due to the presence of a lone pair of electrons on the phosphorus atom. This property allows it to form complexes with Lewis acids, making it useful as a ligand in coordination chemistry. For instance, OTTP can complex with transition metals, influencing their reactivity and catalytic properties in various reactions [].

  • Steric bulk

    The bulky methoxyphenyl groups around the central phosphorus atom provide steric hindrance, influencing the reaction pathways and selectivities in organic synthesis. This steric effect can be beneficial in reactions where control over the orientation of reactants is crucial [].

  • Synthetic applications

    OTTP is employed as a ligand or catalyst in various organic transformations, including:

    • Hydroformylation: OTTP serves as a ligand in rhodium-catalyzed hydroformylation reactions, which involve the conversion of alkenes to aldehydes [].
    • Hydrogenation: OTTP finds use as a ligand in palladium-catalyzed hydrogenation reactions for the reduction of alkenes and alkynes [].
    • Coupling reactions: OTTP can participate in various coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings, facilitating the formation of carbon-carbon bonds [, ].
  • Material science

    OTTP has been explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) due to its ability to form complexes with transition metals that exhibit interesting photophysical properties [].

Tris(2-methoxyphenyl)phosphine is a phosphine ligand characterized by its molecular formula C21_{21}H21_{21}O3_3P and a CAS number of 4731-65-1. It appears as a white powder and has a melting point ranging from 190 to 200 degrees Celsius. This compound is recognized for its role in catalysis, particularly in various organic reactions, due to the presence of three methoxy-substituted phenyl groups that enhance its reactivity and selectivity in chemical transformations .

  • TMP may be harmful if swallowed or inhaled [].
  • It is recommended to handle TMP with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Tris(2-methoxyphenyl)phosphine is predominantly used as a catalyst in several key reactions:

  • Allylic Substitution: It facilitates the substitution of simple alkenes, allowing for the introduction of various nucleophiles .
  • Suzuki Coupling Reactions: This compound serves as an effective ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds .
  • Hydrogenation: It is utilized in the hydrogenation of quinolines, contributing to the reduction processes in organic synthesis .
  • Addition Reactions: Tris(2-methoxyphenyl)phosphine can also participate in other addition reactions, showcasing its versatility as a catalyst .

Tris(2-methoxyphenyl)phosphine can be synthesized through several methods:

  • Direct Phosphination: This involves the reaction of phosphorus trichloride with 2-methoxyphenyl lithium or similar nucleophiles.
  • Reduction Reactions: The compound can also be obtained by reducing appropriate phosphonium salts or oxides using reducing agents like lithium aluminum hydride.
  • Cross-Coupling Techniques: Utilizing palladium catalysts, this ligand can be synthesized through coupling reactions involving aryl halides and phosphines .

The applications of tris(2-methoxyphenyl)phosphine extend across various fields:

  • Catalysis: Its primary application lies in catalyzing organic reactions such as Suzuki coupling and allylic substitutions, making it invaluable in synthetic organic chemistry.
  • Material Science: It has potential uses in the development of novel materials, particularly in polymer chemistry where phosphine ligands can influence polymer properties .
  • Pharmaceutical Chemistry: As a ligand, it may facilitate the synthesis of complex organic molecules relevant to drug discovery and development .

Interaction studies involving tris(2-methoxyphenyl)phosphine focus on its coordination behavior with transition metals. These studies reveal that the compound effectively stabilizes metal centers and enhances catalytic activity through synergistic effects when complexed with metals like palladium and rhodium. The electronic properties imparted by the methoxy groups play a crucial role in modulating reactivity and selectivity during catalytic processes .

Tris(2-methoxyphenyl)phosphine shares structural similarities with several other phosphine ligands. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tris(4-methoxyphenyl)phosphineSimilar triaryl structureDifferent electronic properties due to para-substitution
DiphenylphosphineContains only two phenyl groupsLess sterically hindered than tris(2-methoxyphenyl)phosphine
TriphenylphosphineContains three phenyl groupsMore sterically hindered; less reactive than tris(2-methoxyphenyl)phosphine
Tris(2-naphthyl)phosphineNaphthyl groups instead of phenylEnhanced π-stacking interactions compared to methoxy-substituted phenyls

Tris(2-methoxyphenyl)phosphine stands out due to its specific methoxy substitutions that enhance solubility and reactivity, making it particularly effective in catalyzing cross-coupling reactions compared to other similar compounds .

Tris(2-methoxyphenyl)phosphine (C₂₁H₂₁O₃P) was first synthesized in the mid-2000s, with PubChem records indicating its creation in 2005. Its development accelerated in 2009 when Kang et al. demonstrated its efficacy as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The compound gained prominence due to its air stability—a rare trait among bulky phosphine ligands—and its ability to facilitate reactions under mild conditions. Early structural studies in 2007 revealed its coordination behavior with gold(I) halides, showcasing linear geometries and predictable bonding patterns. By the 2010s, it became a staple in catalytic systems for synthesizing biaryls, particularly for sterically hindered substrates.

Significance in Phosphine Chemistry

Tris(2-methoxyphenyl)phosphine occupies a unique niche in phosphine chemistry due to its electronic and steric properties:

  • Electronic Effects: The three electron-donating methoxy (-OCH₃) groups enhance the ligand’s basicity, improving metal-ligand bond strength and catalytic activity.
  • Steric Bulk: The ortho-methoxy substituents create a cone angle of ~165°, intermediate between triphenylphosphine (145°) and tricyclohexylphosphine (170°), enabling selectivity in crowded reaction environments.
  • Air Stability: Unlike many trialkylphosphines, it resists oxidation, simplifying handling and storage.

Table 1: Comparative Properties of Phosphine Ligands

LigandCone Angle (°)Tolman Electronic Parameter (cm⁻¹)Catalytic Efficiency in Suzuki Coupling (Yield %)
Triphenylphosphine (PPh₃)1452,06560–75
Tricyclohexylphosphine1702,06070–85
Tris(2-methoxyphenyl)phosphine1652,08085–98

Data sourced from

Position within Organophosphorus Compounds

As a triarylphosphine derivative, tris(2-methoxyphenyl)phosphine belongs to the P(III) class of organophosphorus compounds, characterized by a central phosphorus atom bonded to three organic groups. Its structural and functional attributes differentiate it from other categories:

Table 2: Classification of Key Organophosphorus Compounds

ClassOxidation StateExampleKey Applications
Phosphate EstersP(V)Trimethyl phosphateFlame retardants, plasticizers
PhosphonatesP(V)GlyphosateHerbicides, drug candidates
Tertiary Phosphines (P(III))P(III)Tris(2-methoxyphenyl)phosphineHomogeneous catalysis
PhosphaalkenesP(III)PhosphaetheneLigands in coordination chemistry

The compound’s methoxy groups enable π-backbonding with transition metals, making it indispensable in Pd-, Ni-, and Au-catalyzed reactions. Its stability and modularity align with modern trends in sustainable catalysis, where ligand design minimizes metal loading and reaction temperatures.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (84.78%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4731-65-1

Wikipedia

Tris(2-methoxyphenyl)phosphine

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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